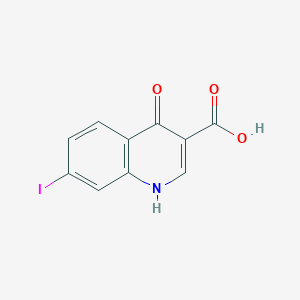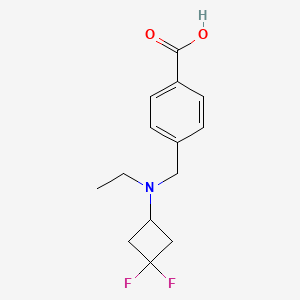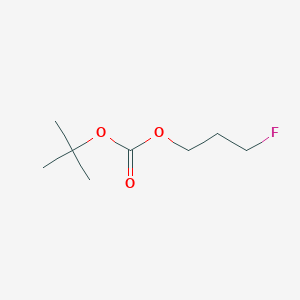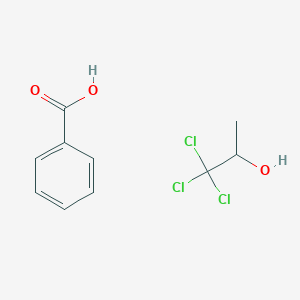
2-Propanol, 1,1,1-trichloro-, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1,1-trichloro-, benzoate is a chemical compound with the molecular formula C10H9Cl3O2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-Propanol, 1,1,1-trichloro-, benzoate typically involves the reaction of 1,1,1-trichloro-2-propanol with benzoic acid. The reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Propanol, 1,1,1-trichloro-, benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propanol, 1,1,1-trichloro-, benzoate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1,1-trichloro-, benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes .
Comparison with Similar Compounds
2-Propanol, 1,1,1-trichloro-, benzoate can be compared with similar compounds such as:
1,1,1-Trichloro-2-propanol: Similar in structure but lacks the benzoate group.
1,1,1-Trichloro-2-methyl-2-propanol: Similar in structure but has a methyl group instead of a benzoate group.
These comparisons highlight the unique properties and applications of this compound.
Properties
CAS No. |
62486-24-2 |
|---|---|
Molecular Formula |
C10H11Cl3O3 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
benzoic acid;1,1,1-trichloropropan-2-ol |
InChI |
InChI=1S/C7H6O2.C3H5Cl3O/c8-7(9)6-4-2-1-3-5-6;1-2(7)3(4,5)6/h1-5H,(H,8,9);2,7H,1H3 |
InChI Key |
XHDZVGFFARETDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




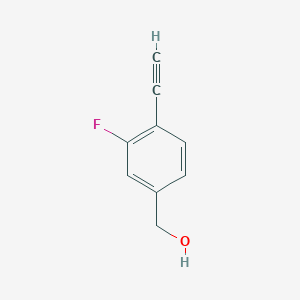
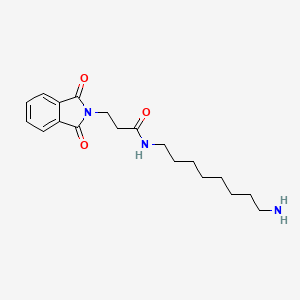
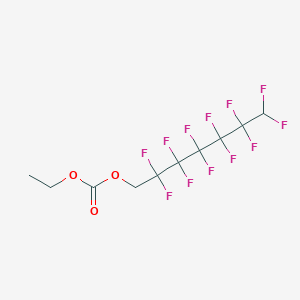


![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)
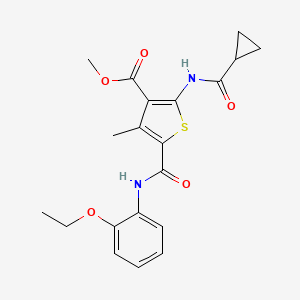
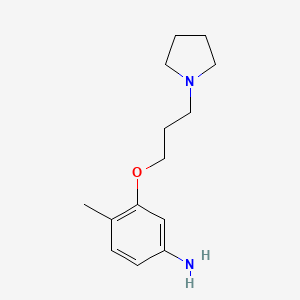
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)
